Lipophilicity Advantage: XLogP3 Comparison vs. Non-Fluorinated and Non-Iodinated Analogs
The target compound exhibits a computed XLogP3 of 1.9, which is 0.5 log units higher than its non-fluorinated ethyl analog methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (XLogP3 = 1.4) and 0.7 log units higher than its non-iodinated analog methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (XLogP3 = 1.2) [1]. This increased lipophilicity can enhance membrane permeability and binding to hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (CID 60136693): XLogP3 = 1.4; Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (CID 25247459): XLogP3 = 1.2 |
| Quantified Difference | Δ = +0.5 vs. non-fluorinated analog; Δ = +0.7 vs. non-iodinated analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity (ΔXLogP3 ≥ 0.5) can translate into improved passive membrane permeability and binding to hydrophobic targets, reducing the need for additional hydrophobic substituents during lead optimization.
- [1] PubChem CID 86208041 (target), CID 60136693 (methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate), CID 25247459 (methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate). Computed XLogP3 values. National Center for Biotechnology Information. View Source
